![molecular formula C11H9NO B3163005 4-Hydroxy-2-phenylpyridine CAS No. 883107-55-9](/img/structure/B3163005.png)
4-Hydroxy-2-phenylpyridine
Overview
Description
4-Hydroxy-2-phenylpyridine (4-HPP) is an organic compound belonging to the class of pyridine derivatives. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other compounds. 4-HPP is also a key component in the synthesis of a variety of other compounds, including some that are used as drugs.
Scientific Research Applications
1. Anticancer Activity
4-Hydroxyacridine, which is structurally related to 4-Hydroxy-2-phenylpyridine, has been utilized in the synthesis of cyclopalladated complexes. These complexes have shown promising biological activity, particularly in anticancer applications. One such derivative exhibited greater efficiency than cis-platinum in biological activity studies (Pucci et al., 2006).
2. Co-Crystal Synthesis and Polymorphism
4-Hydroxy-2-phenylpyridine has played a role in co-crystal synthesis and studying polymorphism. For instance, in a study involving 4,4'-bipyridine and 4-hydroxybenzoic acid, synthon polymorphism was observed, showing the stability of co-crystals formed (Mukherjee & Desiraju, 2011).
3. Photophysical Properties and Redox Behavior
Functionalized polypyridine ligands, closely related to 4-Hydroxy-2-phenylpyridine, have been investigated for their photophysical properties and redox behavior. These studies contribute to understanding the electronic properties of such complexes, which can be significant in various applications like light-emitting materials and sensors (Neve et al., 1999).
4. Anti-mycobacterial Applications
Compounds structurally similar to 4-Hydroxy-2-phenylpyridine have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis. This research indicates potential applications in developing anti-mycobacterial agents (Dannhardt et al., 1991).
5. Glucagon Receptor Antagonism
Research has identified 5-hydroxyalkyl-4-phenylpyridines, related to 4-Hydroxy-2-phenylpyridine, as a new class of glucagon antagonists. These compounds show potential utility for the treatment of diabetes (Ladouceur et al., 2002).
6. Chemical Synthesis and Modification
4-Hydroxy-2-phenylpyridine derivatives have been used in various synthetic processes, such as the synthesis of α-phenylisocinchomeronic and 4-azafluorenone 3-carboxylic acids. This demonstrates its utility in organic synthesis and chemical modifications (Prostakov et al., 1986).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-pyridone alkaloids, have been reported to exert diverse biological effects .
Mode of Action
It is suggested that similar compounds may exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .
Biochemical Pathways
Similar compounds, such as 4-hydroxy-2-pyridone alkaloids, are known to affect various biological pathways, leading to antifungal, antibacterial, insecticidal, and cytotoxic activity, as well as the induction of neurite outgrowth in different cell assays .
Result of Action
Similar compounds have been reported to exert diverse biological effects, including antifungal, antibacterial, insecticidal, and cytotoxic activity, as well as the induction of neurite outgrowth in different cell assays .
properties
IUPAC Name |
2-phenyl-1H-pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNHOVLVFACRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-phenylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.